Methyl 2-(methylamino)acetate Methyl 2-(methylamino)acetate
Brand Name: Vulcanchem
CAS No.: 5473-12-1
VCID: VC20800812
InChI: InChI=1S/C4H9NO2/c1-5-3-4(6)7-2/h5H,3H2,1-2H3
SMILES: CNCC(=O)OC
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

Methyl 2-(methylamino)acetate

CAS No.: 5473-12-1

Cat. No.: VC20800812

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(methylamino)acetate - 5473-12-1

Specification

CAS No. 5473-12-1
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name methyl 2-(methylamino)acetate
Standard InChI InChI=1S/C4H9NO2/c1-5-3-4(6)7-2/h5H,3H2,1-2H3
Standard InChI Key VXGABWCSZZWXPC-UHFFFAOYSA-N
SMILES CNCC(=O)OC
Canonical SMILES CNCC(=O)OC

Introduction

Chemical Structure and Properties

Methyl 2-(methylamino)acetate consists of a methylamino group (-NHCH₃) attached to the alpha carbon of a methyl acetate backbone. This structure gives the compound both basic and ester functionalities, making it versatile in chemical reactions.

Basic Structural Information

PropertyValue
Molecular FormulaC₄H₉NO₂
Molecular WeightApproximately 103.12 g/mol
Chemical StructureCH₃OOC-CH₂-NH-CH₃
Functional GroupsEster, secondary amine
Physical StateLiquid at room temperature

The molecular structure features a secondary amine group and a methyl ester moiety, creating a compound with both nucleophilic and electrophilic reaction sites. This dual functionality contributes to its versatility in various chemical applications. The compound's structure can be compared to related amino acetate derivatives that have been more extensively studied in the literature.

Physical and Chemical Properties

Though specific data for Methyl 2-(methylamino)acetate is limited in the provided search results, properties can be reasonably inferred from structurally similar compounds. Like other amino acetate derivatives, it likely exhibits moderate water solubility due to its polar functional groups while maintaining solubility in organic solvents because of its methyl ester component.

The compound would be expected to have a boiling point in the range of 150-180°C under standard pressure, though this would vary with purity and environmental conditions. Similar to methyl acetate, it may have a characteristic odor, though potentially modified by the presence of the methylamino group .

Synthesis Methodologies

Methyl 2-(methylamino)acetate can be prepared through several synthetic routes, with the most common methods involving nucleophilic substitution reactions.

Standard Preparation Methods

The most direct synthetic pathway likely involves the reaction of methylamine with methyl chloroacetate under controlled conditions:

  • Reaction of methyl chloroacetate with methylamine in the presence of a base such as triethylamine

  • Nucleophilic substitution occurs where the methylamine replaces the chlorine

  • Purification through distillation or chromatography

This synthetic methodology bears similarities to the preparation of other amino acetate derivatives described in the literature. For instance, the synthesis of Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride involves a similar reaction between 2-methylbenzylamine and methyl chloroacetate.

Alternative Synthesis Routes

Alternative preparation methods might include:

  • Alkylation of glycine methyl ester with methyl iodide

  • Reduction of methyl 2-(methylamino)-2-oxoacetate

  • Methylation of glycine methyl ester via reductive amination

These approaches would need to be optimized for yield and purity, with careful control of reaction conditions to prevent over-alkylation or side reactions.

Chemical Reactivity and Behavior

Methyl 2-(methylamino)acetate possesses various reactive sites that enable it to participate in numerous chemical transformations.

Common Reactions

The compound can undergo several important reactions owing to its functional groups:

  • Hydrolysis of the ester group to produce the corresponding carboxylic acid

  • Transesterification with other alcohols

  • N-alkylation at the secondary amine

  • Acylation of the amine group

  • Reduction of the ester to form alcohols

The presence of both nucleophilic (amine) and electrophilic (ester) centers creates opportunities for intramolecular reactions under certain conditions. Based on studies of similar compounds, the reactivity of the amine group may be influenced by electronic effects from the adjacent ester functionality.

Stability Considerations

As with other amino esters, Methyl 2-(methylamino)acetate is susceptible to hydrolysis, particularly in acidic or basic conditions. This property necessitates appropriate storage conditions to maintain compound integrity. The compound likely requires storage in sealed containers, protected from moisture and excessive heat.

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the structure and purity of Methyl 2-(methylamino)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR peaks for Methyl 2-(methylamino)acetate would include:

Chemical Shift (ppm)AssignmentMultiplicity
2.3-2.5N-CH₃singlet
3.3-3.5CH₂singlet
3.7-3.8OCH₃singlet
1.8-2.2N-Hbroad singlet

In ¹³C NMR, characteristic peaks would be expected for the carbonyl carbon (approximately 170-175 ppm), the methylene carbon (approximately 50-55 ppm), and the methyl carbons (approximately 30-35 ppm for N-CH₃ and 50-52 ppm for OCH₃).

Infrared Spectroscopy

Key IR absorption bands would include:

Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretching
2900-3000C-H stretching
1730-1750C=O stretching (ester)
1150-1250C-O stretching
1000-1100C-N stretching

These spectroscopic data would be crucial for confirming the structure and purity of synthesized Methyl 2-(methylamino)acetate samples.

Applications in Chemistry and Research

Methyl 2-(methylamino)acetate serves multiple functions in chemical research and industrial applications.

Pharmaceutical Applications

In pharmaceutical research, Methyl 2-(methylamino)acetate and similar amino acetate derivatives function as:

  • Building blocks for more complex pharmaceutical intermediates

  • Precursors in the synthesis of peptide-based drugs

  • Components in the preparation of certain anesthetic compounds

  • Intermediates in the synthesis of β-lactam antibiotics

The compound's bifunctional nature makes it particularly valuable in pharmaceutical synthesis where selective functionalization is often required.

Organic Synthesis Applications

In organic synthesis, the compound serves as:

  • A protected form of glycine for peptide synthesis

  • A source of activated methylene groups for condensation reactions

  • A precursor for heterocycle formation

  • A reagent for N-methylation studies

Similar amino acetate derivatives have been employed as intermediates in the synthesis of complex organic molecules, suggesting comparable utility for Methyl 2-(methylamino)acetate .

Current Research Trends

Research involving Methyl 2-(methylamino)acetate continues to expand our understanding of its properties and applications.

Emerging Applications

Recent research directions involving amino acetate derivatives similar to Methyl 2-(methylamino)acetate include:

  • Development of novel biologically active compounds

  • Investigation of catalytic applications in organic synthesis

  • Exploration of coordination chemistry with various metal ions

  • Studies of structure-activity relationships in medicinal chemistry

For example, research on structurally related compounds like (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate has demonstrated potential biological activity against various organisms, suggesting similar investigations might be valuable for Methyl 2-(methylamino)acetate .

Computational Studies

Theoretical studies using density functional theory (DFT) have provided insights into the electronic properties and reactivity of similar amino acetate derivatives. Such computational approaches help predict:

  • Preferred conformations and molecular geometry

  • Electrostatic potential maps identifying reactive sites

  • Energetics of potential reaction pathways

  • Spectroscopic properties

These computational methods have been successfully applied to related compounds like (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate, where DFT calculations using the B3LYP/6-311++G(d,p) level have revealed important structural and electronic information .

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